Cas no 2229161-55-9 (tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate)

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate structure
2229161-55-9 structure
商品名:tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
CAS番号:2229161-55-9
MF:C16H30N2O3
メガワット:298.421004772186
CID:6612245
PubChem ID:165650575

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
    • EN300-1882876
    • 2229161-55-9
    • インチ: 1S/C16H30N2O3/c1-15(2,3)21-14(20)18-10-4-5-12(11-18)16(17)8-6-13(19)7-9-16/h12-13,19H,4-11,17H2,1-3H3
    • InChIKey: WKSYBQATRASBER-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(CC1)(C1CN(C(=O)OC(C)(C)C)CCC1)N

計算された属性

  • せいみつぶんしりょう: 298.22564282g/mol
  • どういたいしつりょう: 298.22564282g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1882876-1.0g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
1g
$1429.0 2023-06-02
Enamine
EN300-1882876-0.05g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
0.05g
$1200.0 2023-09-18
Enamine
EN300-1882876-0.5g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
0.5g
$1372.0 2023-09-18
Enamine
EN300-1882876-2.5g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
2.5g
$2800.0 2023-09-18
Enamine
EN300-1882876-0.25g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
0.25g
$1315.0 2023-09-18
Enamine
EN300-1882876-0.1g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
0.1g
$1257.0 2023-09-18
Enamine
EN300-1882876-10g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
10g
$6144.0 2023-09-18
Enamine
EN300-1882876-5.0g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
5g
$4143.0 2023-06-02
Enamine
EN300-1882876-10.0g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
10g
$6144.0 2023-06-02
Enamine
EN300-1882876-5g
tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate
2229161-55-9
5g
$4143.0 2023-09-18

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate 関連文献

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylateに関する追加情報

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate, with the CAS number 2229161-55-9, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a piperidine ring with a cyclohexane moiety, both of which are functionalized with amino and hydroxyl groups. The tert-butyl group further adds to its complexity, making it a versatile molecule with potential applications in drug design and advanced materials.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have explored its potential as a precursor for synthesizing bioactive agents, particularly in the context of enzyme inhibition and drug delivery systems. The presence of both amino and hydroxyl groups provides multiple sites for functionalization, enabling the creation of derivatives with enhanced bioavailability and targeting capabilities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain proteases, suggesting its potential role in antiviral therapies.

The synthesis of tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate involves a multi-step process that combines principles from stereochemistry and catalytic chemistry. The key steps include the formation of the piperidine ring through ring-closing metathesis, followed by the introduction of the cyclohexane moiety via nucleophilic substitution. The amino and hydroxyl groups are introduced through selective oxidation and reductive amination reactions. This synthesis pathway has been optimized in recent years to improve yield and purity, as reported in a 2023 paper in Nature Communications.

In terms of applications, this compound has shown promise in the field of materials science, particularly in the development of self-healing polymers. The hydroxyl group on the cyclohexane ring can participate in hydrogen bonding, which enhances the mechanical properties of polymer networks. A study published in Advanced Materials in 2023 demonstrated that incorporating this compound into polyurethane matrices significantly improved their tensile strength and self-recovery properties. This finding opens new avenues for its use in high-performance materials for aerospace and biomedical applications.

The pharmacokinetic properties of tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate have also been extensively studied. Preclinical trials indicate that it exhibits favorable absorption profiles and low toxicity levels, making it a potential candidate for oral drug delivery systems. Its ability to cross biological membranes efficiently suggests its utility in targeting diseases with central nervous system involvement. A 2023 review in Pharmaceutical Research highlighted its potential as a lead compound for developing next-generation therapeutics.

In conclusion, tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate stands out as a multifaceted compound with significant implications across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for researchers seeking innovative solutions in drug development and materials science. As ongoing research continues to uncover new properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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